molecular formula C26H27ClN6O3 B3006619 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide CAS No. 902922-99-0

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide

Cat. No.: B3006619
CAS No.: 902922-99-0
M. Wt: 506.99
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide (hereafter referred to as the "target compound") is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Key structural features include:

  • A 1,2,4-triazolo[4,3-a]quinazolin-5-one scaffold, which is associated with diverse pharmacological activities such as antihistaminic, anticancer, and CNS-modulating effects .
  • A 4-(4-chlorophenyl)methyl substituent at position 4 of the triazoloquinazoline ring, which may enhance lipophilicity and receptor binding .

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN6O3/c27-19-10-8-18(9-11-19)17-32-25(36)20-5-1-2-6-21(20)33-22(29-30-26(32)33)12-13-23(34)28-14-4-16-31-15-3-7-24(31)35/h1-2,5-6,8-11H,3-4,7,12-17H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQPDFSWCCCCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the triazoloquinazoline intermediate through cyclization reactions involving appropriate precursors. The final compound is obtained by introducing the chlorophenylmethyl and oxopyrrolidinylpropyl groups under controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the activity of certain kinases, leading to the disruption of cellular signaling and proliferation. The compound’s interaction with these molecular targets results in the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares its triazoloquinazoline core with several analogues, differing primarily in substituents and side chains. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives

Compound ID/Name Core Structure Key Substituents Reported/Predicted Activity Reference
Target Compound 1,2,4-Triazolo[4,3-a]quinazolinone 4-(4-chlorophenyl)methyl; 3-(2-oxopyrrolidin-1-yl)propyl propanamide Hypothesized H1-antihistaminic/CNS agent
3-{4-Benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide 1,2,4-Triazolo[4,3-a]quinazolinone 4-benzyl; 4-fluorophenylmethyl propanamide Not explicitly stated (structural proxy)
N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(isopropoxy)propyl]-...propanamide 1,2,4-Triazolo[4,3-a]quinazolinone 4-(3-isopropoxypropyl); 3-chlorophenylpiperazinyl ethyl propanamide Potential CNS modulation (piperazine)
3-Acetyl-1-(4-chlorophenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one Thieno-triazolo-pyrimidinone 4-chlorophenyl; acetyl, phenyl, methyl substituents Antihistaminic (H1 receptor affinity)

Key Observations

Substituent-Driven Activity: The 4-chlorophenyl group (common in the target compound and ’s analogue) is linked to antihistaminic activity, as seen in earlier triazoloquinazoline H1-antagonists . The 3-(2-oxopyrrolidin-1-yl)propyl side chain in the target compound distinguishes it from analogues with piperazinyl () or fluorophenylmethyl () groups.

Biological Response Variability :

  • Despite structural similarities (Tanimoto coefficient >0.85), only ~20% of analogues share significant gene expression profile overlaps, underscoring the context-dependent nature of structure-activity relationships (SAR) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to ’s triazolo-thiadiazoles, involving heterocyclization and amide coupling steps. However, the 2-oxopyrrolidinylpropyl side chain may require specialized reagents or protecting groups .

Pharmacological Implications

  • Antihistaminic Potential: The 4-chlorophenylmethyl group aligns with SAR data for H1-antihistamines, where halogenated aryl groups improve receptor binding .
  • CNS Targeting : The 2-oxopyrrolidinyl moiety (a lactam derivative) may facilitate blood-brain barrier penetration, differentiating the target compound from peripherally acting analogues .

Biological Activity

The compound 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide (CAS Number: 902922-99-0) is a member of the triazoloquinazoline class of compounds. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H27ClN6O3C_{26}H_{27}ClN_{6}O_{3} with a molecular weight of 507.0 g/mol. The structure features a triazoloquinazoline core which is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC26H27ClN6O3
Molecular Weight507.0 g/mol
CAS Number902922-99-0

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated in various studies for its ability to inhibit tumor growth across different cancer cell lines.

  • Mechanism of Action : The triazoloquinazoline structure allows for interaction with multiple cellular targets involved in cancer progression. For instance, some derivatives have shown effectiveness against the Platelet-Derived Growth Factor (PDGF) receptor, which is crucial in tumor angiogenesis and proliferation .
  • Case Studies : In vitro studies have shown that similar compounds within this class can induce apoptosis in cancer cells and inhibit cell migration and invasion. For example, a related quinazoline derivative exhibited IC50 values in the low micromolar range against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The antimicrobial properties of triazoloquinazolines are also noteworthy. The compound has demonstrated activity against both bacterial and fungal strains.

  • Bacterial Inhibition : Studies indicate that derivatives containing the triazole moiety can significantly inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one discussed have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound's efficacy against fungi such as Candida albicans has been documented, suggesting potential applications in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines.

  • Cytokine Inhibition : Compounds with a similar structure have been reported to reduce TNF-alpha production in response to lipopolysaccharide (LPS) stimulation in macrophages . This indicates a potential role in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:

  • Substituents Influence : The presence of electron-withdrawing groups such as chlorine enhances the anticancer activity by improving binding affinity to target receptors.
  • Core Modifications : Variations in the triazole and quinazoline rings can lead to changes in potency and selectivity against specific cancer types or microbial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.